molecular formula C15H30N2O2 B15254828 tert-butyl N-(3-aminopropyl)-N-cycloheptylcarbamate

tert-butyl N-(3-aminopropyl)-N-cycloheptylcarbamate

Cat. No.: B15254828
M. Wt: 270.41 g/mol
InChI Key: WBDACJVGCXLCOB-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-aminopropyl)-N-cycloheptylcarbamate is a carbamate derivative featuring a tert-butyl protecting group, a 3-aminopropyl chain, and a cycloheptyl substituent. This compound is structurally characterized by its bulky cycloheptyl group, which introduces steric hindrance, and the tert-butyl carbamate moiety, which enhances stability during synthetic processes.

The tert-butyl carbamate group is widely utilized in organic synthesis to protect amine functionalities, enabling selective reactions at other sites . The cycloheptyl group, a seven-membered ring, may influence solubility, conformational flexibility, and intermolecular interactions compared to smaller cyclic substituents like cyclopropyl or piperazinyl groups .

Properties

Molecular Formula

C15H30N2O2

Molecular Weight

270.41 g/mol

IUPAC Name

tert-butyl N-(3-aminopropyl)-N-cycloheptylcarbamate

InChI

InChI=1S/C15H30N2O2/c1-15(2,3)19-14(18)17(12-8-11-16)13-9-6-4-5-7-10-13/h13H,4-12,16H2,1-3H3

InChI Key

WBDACJVGCXLCOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCCN)C1CCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-aminopropyl)-N-cycloheptylcarbamate typically involves the reaction of tert-butyl carbamate with 3-aminopropylamine and cycloheptyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(3-aminopropyl)-N-cycloheptylcarbamate can undergo oxidation reactions, particularly at the aminopropyl chain, leading to the formation of corresponding oxides or hydroxylamines.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: Substitution reactions can occur at the aminopropyl or cycloheptyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed:

    Oxidation: Formation of hydroxylamines or oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted carbamates or amines.

Scientific Research Applications

Chemistry: tert-Butyl N-(3-aminopropyl)-N-cycloheptylcarbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of polymers and other materials.

Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be employed in the synthesis of peptide conjugates and other bioactive compounds.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs and therapeutic agents. Its carbamate moiety can be utilized to design prodrugs or enzyme inhibitors.

Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and other specialty chemicals. Its unique structure imparts desirable properties to the final products.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-aminopropyl)-N-cycloheptylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming a covalent bond with the active site. This interaction can block the enzyme’s activity, leading to various biological effects. The aminopropyl chain and cycloheptyl group play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of tert-butyl N-(3-aminopropyl)-N-cycloheptylcarbamate and related compounds:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Cycloheptyl, 3-aminopropyl, tert-butyl carbamate ~250–283 (estimated) Steric hindrance, amine protection [Inferred]
tert-Butyl N-(3-aminopropyl)carbamate (ASN2637) 3-aminopropyl, tert-butyl carbamate ~159.66 (from analogs) Simplified structure, lower steric bulk
N-(3-aminopropyl)-2-pipecoline resin Piperidine ring, 3-aminopropyl Not specified Ag(I) sorption: 105.4 mg/g
tert-Butyl N-(3-amino-3-thioxopropyl)carbamate Thioxo group, tert-butyl carbamate 216.29 Enhanced metal binding via sulfur
tert-Butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate Cyclopropyl, hydroxypropyl 215.29 Hydrophilicity from -OH group

Key Comparative Analysis

a. Steric and Conformational Effects The cycloheptyl group in the target compound imposes greater steric hindrance compared to smaller cyclic substituents like cyclopropyl () or piperazinyl (). This hindrance may reduce reaction rates in nucleophilic substitutions but improve selectivity in multi-step syntheses . In contrast, ASN2637 (tert-butyl N-(3-aminopropyl)carbamate) lacks bulky substituents, making it more reactive in amine-deprotection reactions .

Research Findings and Data Gaps

  • Sorption Studies: While N-(3-aminopropyl)-2-pipecoline resin achieves Ag(I) sorption of 105.4 mg/g , the target compound’s performance in metal recovery remains unexplored. Theoretical models suggest its larger ring size could enhance selectivity for specific ions.
  • Thermodynamic Stability : The tert-butyl carbamate group’s stability under acidic conditions is well-documented in analogs (), but the cycloheptyl group’s effect on decomposition kinetics requires experimental validation.

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